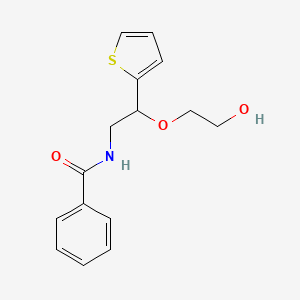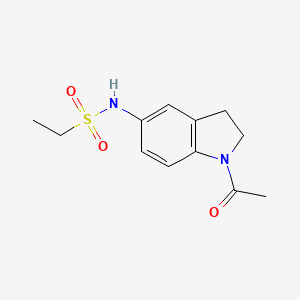![molecular formula C25H19N3O4S B2738306 N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899357-74-5](/img/structure/B2738306.png)
N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a methoxyphenyl group with a benzofuro-pyrimidinyl moiety, linked via a thioacetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidinyl core, followed by the introduction of the thioacetamide linkage and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the aromatic rings.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemical entities.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as oncology or infectious diseases.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide exerts its effects is not fully understood. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide can be compared with other compounds that share similar structural features, such as:
Benzofuro-pyrimidinyl derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.
Thioacetamide derivatives: Compounds with a thioacetamide linkage can be used to study the effects of this functional group on biological activity.
Methoxyphenyl derivatives: The presence of a methoxyphenyl group can influence the compound’s chemical reactivity and biological interactions.
The uniqueness of N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro1
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-31-18-11-7-8-16(14-18)26-21(29)15-33-25-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREDSKIRRZUOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2738225.png)

![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2738227.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2738228.png)
![3-(2-ethoxyethyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738230.png)

![(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2738235.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B2738238.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)

![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)
